
(1-Cyclohexylideneethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclohexylideneethyl)benzene is an organic compound that features a benzene ring substituted with a cyclohexylideneethyl group. This compound is part of the broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexylideneethyl)benzene typically involves the alkylation of benzene with a cyclohexylideneethyl halide under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the carbocation intermediate, which then reacts with the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors that allow for precise control of reaction conditions, such as temperature and pressure. This ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce the cyclohexylidene group to a cyclohexyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Cyclohexylideneacetic acid, cyclohexylideneacetone.
Reduction: (1-Cyclohexylethyl)benzene.
Substitution: Nitro-(1-Cyclohexylideneethyl)benzene, sulfo-(1-Cyclohexylideneethyl)benzene, chloro-(1-Cyclohexylideneethyl)benzene.
Applications De Recherche Scientifique
(1-Cyclohexylideneethyl)benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Cyclohexylideneethyl)benzene involves its interaction with molecular targets through its aromatic ring and cyclohexylideneethyl group. The benzene ring can participate in π-π stacking interactions, while the cyclohexylideneethyl group can engage in hydrophobic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Cyclohexylbenzene: Similar structure but lacks the ethylidene group.
Ethylbenzene: Contains an ethyl group instead of a cyclohexylidene group.
Cyclohexylideneacetone: Similar cyclohexylidene group but with a different functional group attached to the benzene ring.
Uniqueness: (1-Cyclohexylideneethyl)benzene is unique due to the presence of both the cyclohexylidene and ethyl groups attached to the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
55983-32-9 |
|---|---|
Formule moléculaire |
C14H18 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
1-cyclohexylideneethylbenzene |
InChI |
InChI=1S/C14H18/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
Clé InChI |
ZBJZEJCUSITMIF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CCCCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


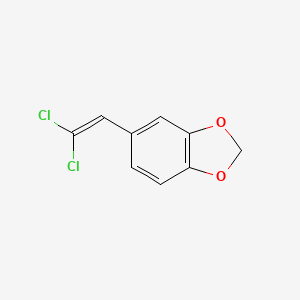
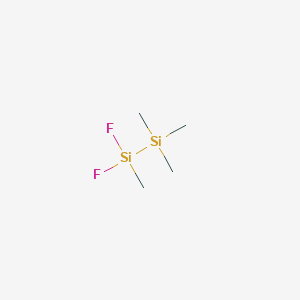
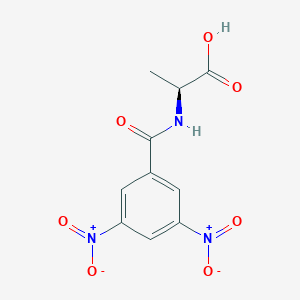
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
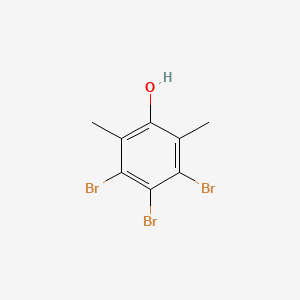


arsanium bromide](/img/structure/B14623250.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)
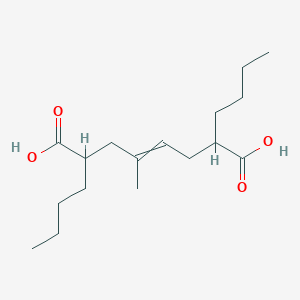
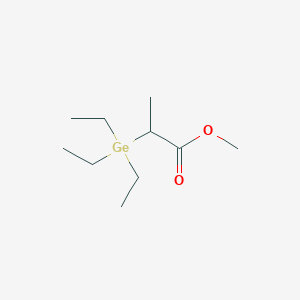

![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
